molecular formula C8H8FNO3 B1326311 2-(2-Fluoro-5-nitrophenyl)ethanol CAS No. 1021389-31-0

2-(2-Fluoro-5-nitrophenyl)ethanol

Cat. No.: B1326311
CAS No.: 1021389-31-0
M. Wt: 185.15 g/mol
InChI Key: MCHWKGNTOWXQDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Fluoro-5-nitrophenyl)ethanol is an organic compound with the molecular formula C8H8FNO3 It is characterized by the presence of a fluoro and nitro group attached to a phenyl ring, along with an ethanol moiety

Biochemical Analysis

Biochemical Properties

2-(2-Fluoro-5-nitrophenyl)ethanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with alcohol dehydrogenase, an enzyme that catalyzes the oxidation of alcohols to aldehydes or ketones. The interaction between this compound and alcohol dehydrogenase involves the binding of the ethanol group to the active site of the enzyme, facilitating the oxidation process. Additionally, this compound may interact with other proteins through hydrogen bonding and hydrophobic interactions, influencing their structure and function .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of the fluoro and nitro groups in the compound can lead to the generation of reactive oxygen species (ROS) within cells, which can activate signaling pathways such as the MAPK/ERK pathway. This activation can result in changes in gene expression, leading to altered cellular responses. Furthermore, this compound can impact cellular metabolism by modulating the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through its functional groups. For instance, the ethanol group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to enzyme inhibition or activation. Additionally, the fluoro and nitro groups can participate in electrostatic interactions with charged residues, further modulating enzyme activity. These interactions can result in changes in gene expression by influencing transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in the formation of degradation products. These degradation products can have different effects on cellular function compared to the parent compound. Long-term studies in vitro and in vivo have indicated that this compound can have sustained effects on cellular processes, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, with no significant changes in physiological parameters. At higher doses, this compound can induce toxic effects, including liver and kidney damage. These adverse effects are likely due to the accumulation of the compound and its metabolites in these organs. Threshold effects have been observed, where a certain dosage level must be reached before toxic effects become apparent. It is important to carefully monitor dosage levels in animal studies to avoid potential toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is primarily metabolized in the liver by enzymes such as cytochrome P450. The metabolism of this compound involves the oxidation of the ethanol group to form an aldehyde intermediate, which is further oxidized to a carboxylic acid. This metabolic pathway is similar to that of other alcohols and involves the participation of cofactors such as NAD+ and NADH. The metabolic flux of this compound can be influenced by the activity of these enzymes and the availability of cofactors .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins. These factors determine the overall bioavailability and effectiveness of this compound in different tissues .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. The compound can be localized to specific compartments or organelles within the cell, depending on its targeting signals and post-translational modifications. For example, this compound can be targeted to the mitochondria through the presence of a mitochondrial targeting sequence. Once in the mitochondria, the compound can influence mitochondrial function and energy production. Additionally, this compound can be localized to the nucleus, where it can interact with transcription factors and other nuclear proteins, affecting gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-5-nitrophenyl)ethanol typically involves the nitration of 2-fluorophenylethanol, followed by purification steps to isolate the desired product. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents, with careful control of temperature to avoid over-nitration.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-5-nitrophenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are often used in hydrogenation reactions.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

    Oxidation: 2-(2-Fluoro-5-nitrophenyl)acetaldehyde or 2-(2-Fluoro-5-nitrophenyl)acetic acid.

    Reduction: 2-(2-Fluoro-5-aminophenyl)ethanol.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Fluoro-5-nitrophenyl)ethanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-5-nitrophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and nitro groups can influence the compound’s reactivity and binding affinity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Fluorophenyl)ethanol
  • 2-(2-Nitrophenyl)ethanol
  • 2-(4-Fluoro-5-nitrophenyl)ethanol

Uniqueness

2-(2-Fluoro-5-nitrophenyl)ethanol is unique due to the simultaneous presence of both fluoro and nitro groups on the phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, making it valuable for various applications.

Properties

IUPAC Name

2-(2-fluoro-5-nitrophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c9-8-2-1-7(10(12)13)5-6(8)3-4-11/h1-2,5,11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHWKGNTOWXQDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CCO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-(2-fluoro-5-nitrophenyl)acetic acid (2.0 g, 10 mmol) in THF (50 mL) was added borane dimethyl sulfide complex solution (4.0 g, 25 mmol). The reaction was warmed to 60° C. stirred for about 12 hr. After cooling down to RT, CH3OH (20 mL) was slowly added to the reaction, concentrated under reduced pressure to remove solvent. The residue was purified by column chromatography on silica gel (200-300 mesh, PE/EA=2/1) to afford the product as a colorless oil (1.6 g, 86.1%). 1H NMR (400 MHz, DMSO-d6) δ 8.27 (t, J=3.2, 6.4 Hz, 1 H), 8.19-8.14 (m, 1 H), 8.45 (t, J=9.2 Hz, 1 H), 4.80 (t, J=5.6 Hz, 1 H), 3.66 (dt, J=5.6, 6.4 Hz, 1 H), 2.86 (t, J=6.4 Hz, 2 H). MS (ESI) m/e [M+1]+ 186.
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Yield
86.1%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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